N-(benzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-2-ylmethyl)acetamide
Description
N-(benzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-2-ylmethyl)acetamide is a heterocyclic acetamide derivative featuring a benzothiazole core linked to a phenylthio group and a pyridin-2-ylmethyl substituent. This compound’s structure combines aromatic, sulfur-containing, and nitrogen-rich moieties, which are often associated with diverse biological activities, including kinase inhibition, enzyme modulation, and antimicrobial effects .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-phenylsulfanyl-N-(pyridin-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3OS2/c25-20(15-26-17-9-2-1-3-10-17)24(14-16-8-6-7-13-22-16)21-23-18-11-4-5-12-19(18)27-21/h1-13H,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLVXLAPDLWREDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)N(CC2=CC=CC=N2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-2-ylmethyl)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the phenylthio group: This step might involve the nucleophilic substitution of a halogenated precursor with thiophenol.
Attachment of the pyridin-2-ylmethyl group: This could be done via a nucleophilic substitution reaction where the benzo[d]thiazole derivative reacts with a pyridin-2-ylmethyl halide.
Acetylation: The final step might involve the acetylation of the intermediate product to form the desired acetamide.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfur Center
The phenylthio group (-SPh) undergoes oxidation and alkylation reactions:
Key Findings :
-
Oxidation to sulfoxide/sulfone enhances polarity and hydrogen-bonding capacity, influencing biological activity .
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S-Alkylation proceeds efficiently with primary alkyl halides under mild conditions .
Hydrolysis of the Acetamide Linkage
The acetamide group undergoes hydrolysis under acidic or basic conditions:
Structural Insights :
-
Hydrolysis rates correlate with steric hindrance from the pyridin-2-ylmethyl group .
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Base-catalyzed hydrolysis is 1.5× faster than acid-catalyzed due to nucleophilic attack by OH<sup>−</sup>.
Electrophilic Aromatic Substitution (EAS) on the Benzo[d]Thiazole Core
The electron-deficient benzo[d]thiazole ring undergoes regioselective halogenation:
| Reagent | Position | Product | Yield | Reference |
|---|---|---|---|---|
| Br<sub>2</sub>, FeCl<sub>3</sub>, DCM | C-5 | 5-Bromo-N-(benzo[d]thiazol-2-yl)-2-(phenylthio)acetamide | 65% | |
| Cl<sub>2</sub>, AcOH | C-6 | 6-Chloro derivative | 58% |
Mechanistic Notes :
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Halogenation occurs preferentially at C-5/C-6 due to resonance stabilization of the σ-complex .
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Nitration (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) is less efficient (<30% yield) due to competing decomposition.
Coordination Chemistry with Metal Ions
The pyridine and thiazole nitrogen atoms facilitate metal coordination:
Spectroscopic Evidence :
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IR shifts: ν(C=O) decreases by 15 cm<sup>−1</sup> upon Cu(II) coordination .
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UV-Vis: Pd(II) complexes show λ<sub>max</sub> at 420 nm (LMCT transitions) .
Functionalization of the Pyridin-2-ylmethyl Group
The CH<sub>2</sub> group adjacent to pyridine participates in Mannich reactions:
Key Observations :
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The pyridin-2-ylmethyl group enhances solubility in polar aprotic solvents (DMSO, DMF) .
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Mannich reactions proceed via iminium ion intermediates, confirmed by <sup>1</sup>H NMR .
Biological Activity and Derivatization
While not a direct reaction, structural analogs exhibit bioactivity:
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : CHNOS
- Molecular Weight : 391.5 g/mol
- CAS Number : 886898-99-3
The structure includes a benzo[d]thiazole moiety, which is known for its biological activity, and a pyridine ring, contributing to its pharmacological properties.
Medicinal Chemistry Applications
-
Anticancer Activity :
- Recent studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The benzo[d]thiazole ring is often associated with anticancer properties due to its ability to inhibit specific enzymes involved in tumor growth .
- For instance, derivatives of benzo[d]thiazole have been shown to act as inhibitors of the acyl-CoA: cholesterol O-acyltransferase (ACAT), which is a target for hyperlipidemia treatment .
- Antimicrobial Properties :
- Neuroprotective Effects :
Material Science Applications
-
Organic Electronics :
- Due to its unique electronic properties, N-(benzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-2-ylmethyl)acetamide has potential applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The compound's ability to form stable films and its charge transport capabilities make it suitable for these applications .
- Sensors :
Case Studies
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-2-ylmethyl)acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its combination of substituents. Below is a comparative analysis with key analogues:
Table 1: Structural and Functional Comparison of Similar Benzothiazole-Acetamide Derivatives
Key Structural and Activity Trends
Benzothiazole Substitution: Electron-Withdrawing Groups (e.g., NO₂): Compounds like 6d () and 4p () with nitro groups exhibit enhanced kinase (VEGFR-2) or enzyme (MAO-B) inhibition due to improved electron-deficient character, facilitating interactions with catalytic sites . Methoxy/Halogen Substituents: Derivatives with 6-methoxy or 6-fluoro groups () show moderate activity, suggesting steric and electronic balance is critical for target engagement .
Thioether vs. Thiadiazole Linkages :
- The phenylthio group in the target compound may confer greater metabolic stability compared to thiadiazole-thio moieties in 6d (), though the latter’s rigid structure enhances VEGFR-2 binding .
Pyridine vs. Isoquinoline Moieties: Pyridinylmethyl substituents (target compound) likely improve solubility and π-π stacking in enzyme pockets, similar to pyridinylmethylene in P19 () . In contrast, dihydroisoquinoline in 4p () enhances MAO-B selectivity via hydrophobic interactions .
Biological Activity
N-(benzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-2-ylmethyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a benzo[d]thiazole ring, a phenylthio group, and a pyridin-2-ylmethyl moiety, which contribute to its unique chemical properties and biological activities.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Benzo[d]thiazole Ring : This can be achieved through cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone.
- Introduction of the Phenylthio Group : This step often involves nucleophilic substitution using thiophenol.
- Attachment of the Pyridin-2-ylmethyl Group : This can be performed via nucleophilic substitution with a pyridin-2-ylmethyl halide.
- Final Acetylation : The compound is completed by acetylating the intermediate product to form the acetamide structure.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with similar structures have shown significant inhibition of tubulin polymerization, which is crucial for cancer cell division. In particular, compounds that include electron-donating substituents on aromatic rings have demonstrated enhanced potency against various cancer cell lines, exhibiting low micromolar GI50 values .
Table 1: Anticancer Activity Comparison
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A549 (Lung) | 1.68 | Tubulin inhibition |
| Compound B | MCF7 (Breast) | 0.29 | Cell cycle arrest |
| This compound | Various | TBD | TBD |
Neuroprotective Effects
In addition to anticancer properties, this compound has been investigated for neuroprotective effects. Compounds structurally related to it have shown promise in anticonvulsant activity through tests such as the maximal electroshock seizure (MES) test. Notably, certain derivatives exhibited protective indices significantly higher than standard anticonvulsants like phenytoin .
The mechanisms underlying the biological activities of this compound involve:
- Interaction with Molecular Targets : The benzo[d]thiazole and pyridine moieties may interact with specific enzymes or receptors, potentially inhibiting their activity.
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells by disrupting microtubule dynamics.
- Neurotransmitter Modulation : Compounds with similar structures have been linked to modulation of neurotransmitter systems, contributing to their neuroprotective effects .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Anticancer Studies : A study reported on a series of benzo[d]thiazole derivatives that demonstrated submicromolar activity against various cancer cell lines, highlighting the importance of structural modifications in enhancing potency .
- Neuropharmacological Evaluation : Research on new benzo[d]thiazole derivatives indicated effective anticonvulsant activity with favorable safety profiles compared to traditional drugs .
- Mechanistic Studies : Investigations into the binding interactions between these compounds and their targets using molecular docking techniques have provided insights into their efficacy and potential therapeutic applications .
Q & A
Basic Research Questions
Q. What is the synthetic route for N-(benzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-2-ylmethyl)acetamide, and how are intermediates characterized?
- Methodology :
- Step 1 : Synthesize 2-(phenylthio)acetic acid via reaction of thiophenol with 2-bromoacetic acid in a basic medium.
- Step 2 : Convert to 2-(phenylthio)acetyl chloride using oxalyl chloride.
- Step 3 : Couple with 2-aminobenzothiazole and pyridin-2-ylmethylamine via reductive amination or direct acylation.
- Characterization : Use , , and HRMS for structural validation. For example, of analogous compounds shows peaks at δ 12.32 (amide NH) and 2.19 ppm (acetamide CH) .
Q. What biological activities have been reported for this compound?
- Findings :
- Antifungal Activity : Tested against C. albicans, A. flavus, and P. notatum using disc diffusion assays. Comparable to miconazole, with MICs ranging 4–16 µg/mL .
- Antimicrobial Potential : Substituents like electron-withdrawing groups (e.g., nitro) may reduce activity due to decreased electronic density in polar regions .
Q. How is the purity of synthesized compounds assessed?
- Methodology :
- HPLC : Confirm >95% purity with retention times between 2.67–4.5 minutes .
- Elemental Analysis : Match calculated vs. experimental C, H, N, S values (e.g., ±0.3% tolerance) .
Advanced Research Questions
Q. How can synthetic yields be optimized for low-yield steps (e.g., 24–42%)?
- Strategies :
- Catalyst Screening : Replace SnCl (55% yield in nitro reduction) with Pd/C under hydrogen for safer, higher-yield reductions .
- Ultrasound-Assisted Synthesis : Reduce reaction times (e.g., 8–10 hours to 2–4 hours) and improve regioselectivity in cycloadditions .
Q. How do electronic effects of substituents influence biological activity?
- Case Study :
- Nitro groups at the 6-position of benzothiazole reduce antifungal activity (MIC increased by 2–4×) due to electron-withdrawing effects destabilizing hydrogen bonding in enzyme binding pockets .
- Halogen substituents (e.g., Br, Cl) enhance lipophilicity, improving membrane penetration and MIC values against MRSA (e.g., 13–27 µmol/L) .
Q. What computational methods validate the compound’s interaction with biological targets?
- Approaches :
- Docking Studies : Use GOLD or AutoDock to predict binding modes. For example, nitro derivatives show similar docking poses but weaker interactions due to electronic effects .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to correlate electronic properties with antifungal activity .
Q. How to resolve contradictions in MIC data across studies?
- Analysis Framework :
- Strain Variability : Test against standardized strains (e.g., ATCC C. albicans SC5314) to minimize variability .
- Assay Conditions : Control pH, temperature, and solvent (DMSO concentration ≤1%) to ensure reproducibility .
Q. What strategies improve selectivity for kinase targets (e.g., CK1)?
- Design Principles :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
